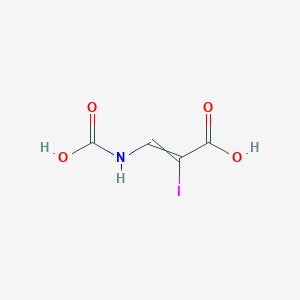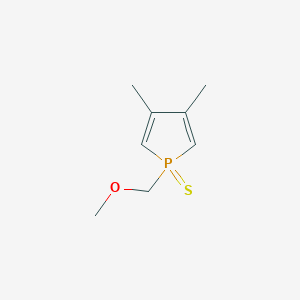
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus The presence of methoxymethyl and dimethyl groups adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of appropriate phosphole precursors with methoxymethylating agents. One common method is the reaction of 3,4-dimethylphosphole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Saturated phosphole derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with various molecular targets. The phosphole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The methoxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biochemical processes.
Comparison with Similar Compounds
3,4-Dimethylphosphole: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
1-Methoxymethyl-1H-indole: Contains a similar methoxymethyl group but differs in the core structure, leading to different reactivity and applications.
Dimethylphosphine oxide: Shares the phosphorus component but differs in the overall structure and reactivity.
Uniqueness: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione stands out due to its combination of a phosphole ring with methoxymethyl and dimethyl groups. This unique structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61213-90-9 |
|---|---|
Molecular Formula |
C8H13OPS |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(methoxymethyl)-3,4-dimethyl-1-sulfanylidene-1λ5-phosphole |
InChI |
InChI=1S/C8H13OPS/c1-7-4-10(11,6-9-3)5-8(7)2/h4-5H,6H2,1-3H3 |
InChI Key |
QBTZLTRUINHARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=S)(C=C1C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


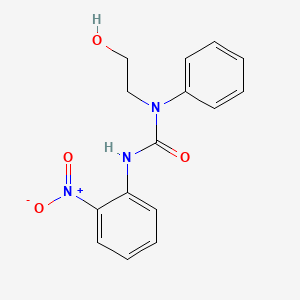

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
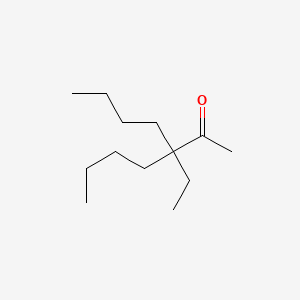

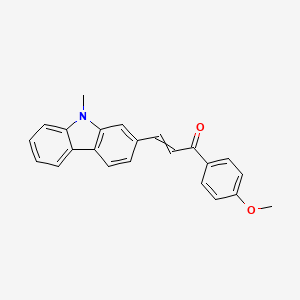
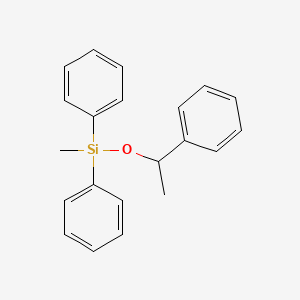

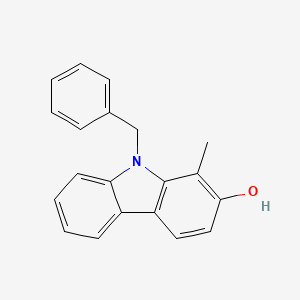
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
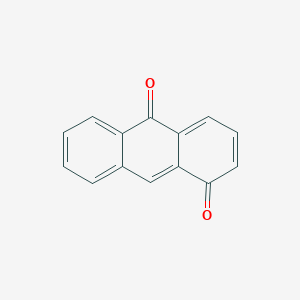
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)
